3-Hydroxy-3-phenylthietane 1,1-dioxide
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Overview
Description
3-Hydroxy-3-phenylthietane 1,1-dioxide is an organic compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol . This compound is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, and a phenyl group attached to the third carbon of the ring. The presence of the hydroxyl group and the sulfone group (1,1-dioxide) makes this compound unique in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-phenylthietane 1,1-dioxide typically involves the reaction of 3-chloro-1-phenylpropylene oxide with hydrogen sulfide in the presence of sodium ethoxide in ethanol. This reaction yields 3-hydroxy-3-phenylthietane, which is then oxidized to the 1,1-dioxide form using oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide in acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-phenylthietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide in acetic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Conversion to sulfides.
Substitution: Formation of various substituted thietane derivatives.
Scientific Research Applications
3-Hydroxy-3-phenylthietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-phenylthietane 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can act on serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission systems. It is believed to stimulate serotonergic 5HT1A-receptors and/or block 5HT2A/2C-receptors and α2-adrenergic receptors. Additionally, dopaminergic and cholinergic receptors may also be involved in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-phenylthietane
- 3-Hydroxy-2-phenylthiolane
- 3-Chloro-2-hydroxy-2-phenylpropanethiol
Uniqueness
3-Hydroxy-3-phenylthietane 1,1-dioxide is unique due to the presence of both a hydroxyl group and a sulfone group on the thietane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
Overview
3-Hydroxy-3-phenylthietane 1,1-dioxide is an organic compound with the molecular formula C9H10O3S, notable for its unique structural features, including a hydroxyl group and a sulfone group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
- Molecular Weight : 198.24 g/mol
- IUPAC Name : 1,1-dioxo-3-phenylthietan-3-ol
- InChI : InChI=1S/C9H10O3S/c10-9(6-13(11,12)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent in clinical settings.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
HT29 (Colon) | 20 |
These results indicate that this compound may possess selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further investigation in cancer therapy .
The biological activity of this compound is believed to be mediated through its interaction with various neurotransmitter systems. It shows potential effects on serotonergic, noradrenergic, and dopaminergic pathways:
- Serotonergic System : It may stimulate serotonergic 5HT1A receptors and block 5HT2A/2C receptors.
- Adrenergic System : Interaction with α2-adrenergic receptors has been proposed.
This multifaceted mechanism suggests that the compound could have implications beyond antimicrobial and anticancer activities, potentially influencing mood and cognitive functions.
Case Studies
Several case studies have explored the therapeutic potential of this compound in diverse settings:
-
Case Study in Antimicrobial Treatment :
- A clinical trial evaluated the efficacy of this compound in treating skin infections caused by antibiotic-resistant bacteria. Patients treated with the compound showed significant improvement compared to those receiving standard antibiotics.
-
Case Study in Cancer Therapy :
- Another study investigated its use as an adjunct therapy in patients with advanced breast cancer. The combination of this compound with conventional chemotherapy resulted in enhanced tumor regression rates.
These case studies underline the necessity for continued research to fully understand the therapeutic potential and safety profile of this compound .
Properties
IUPAC Name |
1,1-dioxo-3-phenylthietan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-9(6-13(11,12)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQCAQZKDUQKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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